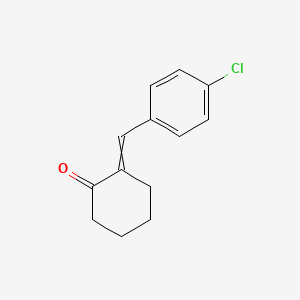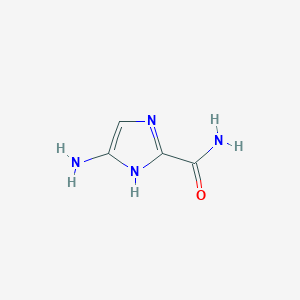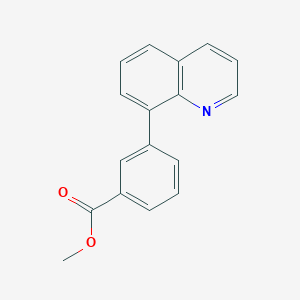
Methyl 3-(8-quinolinyl)benzoate
概要
説明
Methyl 3-(8-quinolinyl)benzoate is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(8-quinolinyl)benzoate typically involves the esterification of 3-(quinolin-8-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
Methyl 3-(8-quinolinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl 3-benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinolin-8-yl 3-benzoic acid.
Reduction: Quinolin-8-yl 3-benzyl alcohol.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学的研究の応用
Methyl 3-(8-quinolinyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 3-(8-quinolinyl)benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- Quinolin-8-yl 3-benzoic acid
- Quinolin-8-yl 3-benzyl alcohol
- Quinolin-8-yl 4-methylbenzoate
Uniqueness
Methyl 3-(8-quinolinyl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the quinoline ring also contributes to its ability to interact with biological macromolecules, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
methyl 3-quinolin-8-ylbenzoate |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)14-7-2-6-13(11-14)15-9-3-5-12-8-4-10-18-16(12)15/h2-11H,1H3 |
InChIキー |
OTTUXFTVRGCQCE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
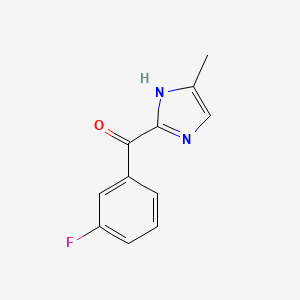
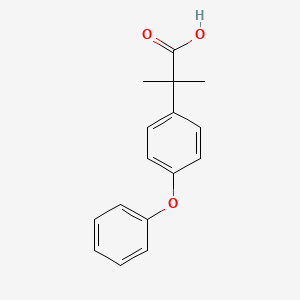


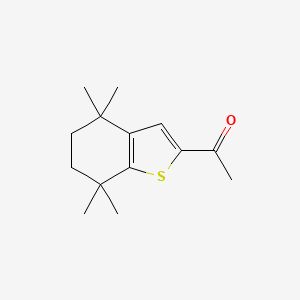
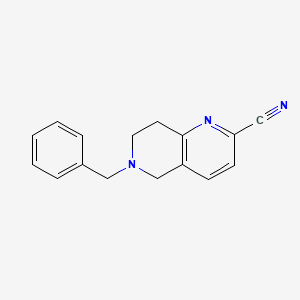
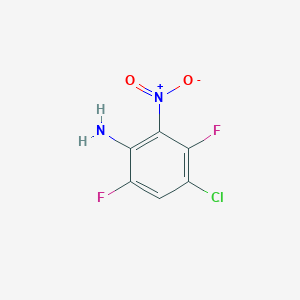
![2-[5-(Hydroxymethyl)-2-thienyl]acetic acid](/img/structure/B8459061.png)
![tert-butyl 2-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B8459069.png)

![5-[3-(4-Oxocyclohex-1-en-1-yl)propyl]oxolan-2-one](/img/structure/B8459089.png)
